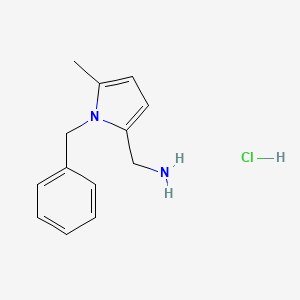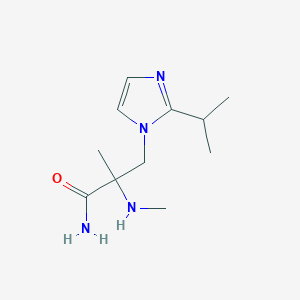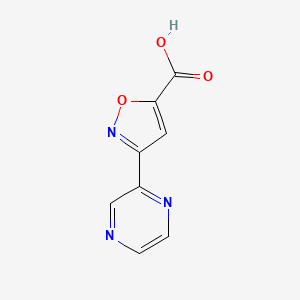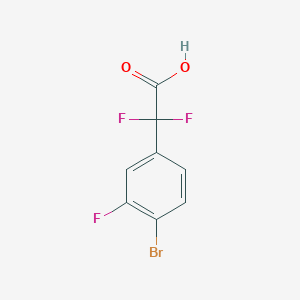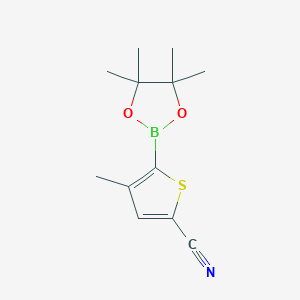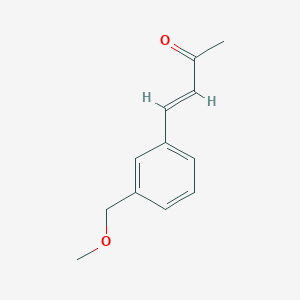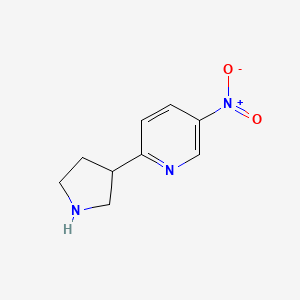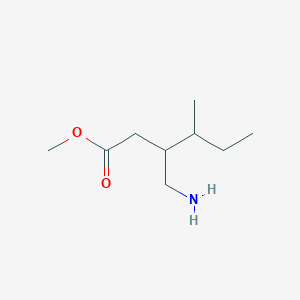![molecular formula C8H13N3O B13534997 Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine: is a chiral compound with a unique structure that includes an imidazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of a diol precursor using an acid catalyst.
Coupling of the Rings: The imidazole and oxolane rings are then coupled through a nucleophilic substitution reaction, where the oxolane ring is functionalized with a leaving group, and the imidazole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form an imine or nitrile.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanol: This compound differs by having a hydroxyl group instead of an amine group.
[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]acetaldehyde: This compound has an aldehyde group instead of an amine group.
[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]acetic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness: Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine is unique due to its specific combination of an imidazole ring and an oxolane ring with an amine group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
[(2R,3S)-2-(1H-imidazol-2-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C8H13N3O/c9-5-6-1-4-12-7(6)8-10-2-3-11-8/h2-3,6-7H,1,4-5,9H2,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
SFBYKYVANPRFMO-NKWVEPMBSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN)C2=NC=CN2 |
Canonical SMILES |
C1COC(C1CN)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
